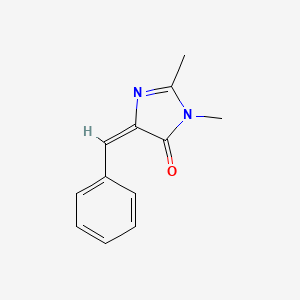
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties This compound features an azetidine ring, a four-membered nitrogen-containing ring, which imparts distinct chemical and physical characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azetidine and formaldehyde.
Reaction Conditions: The azetidine is reacted with formaldehyde under controlled conditions to form the intermediate compound. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the azetidine ring.
Purification: The intermediate compound is then purified using techniques such as recrystallization or chromatography to obtain the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2,4-dione, while reduction could produce azetidine-2,4-diyl diol.
Applications De Recherche Scientifique
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups and azetidine ring. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol can be compared with other similar compounds, such as:
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound also features a chiral center and hydroxyl groups, but with a different ring structure.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl functional group but differ in their ring systems and overall structure.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1 |
Clé InChI |
RVXDNESKZYUPKO-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H](N[C@@H]1CO)CO |
SMILES canonique |
C1C(NC1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


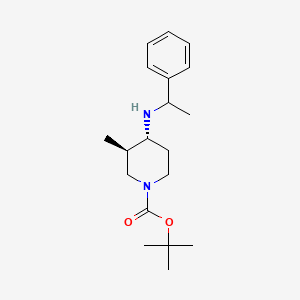
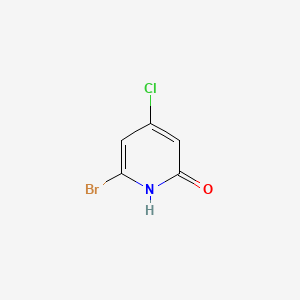

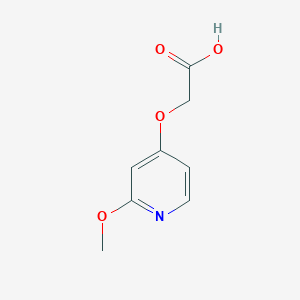
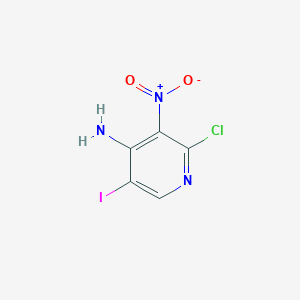
![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
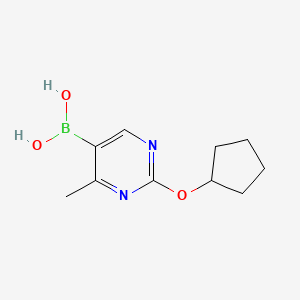


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
